molecular formula C11H13NO4 B3610986 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

Cat. No.: B3610986
M. Wt: 223.22 g/mol
InChI Key: FXOMPVFKZJOZFE-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene: is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzene, characterized by the presence of methoxy, nitro, and prop-2-en-1-yl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene typically involves the nitration of 1,2-dimethoxy-5-(prop-2-en-1-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: The major product is 1,2-dimethoxy-4-amino-5-(prop-2-en-1-yl)benzene.

    Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-nitrobenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.

    1,2-Dimethoxy-4-amino-5-(prop-2-en-1-yl)benzene:

    1,2-Dimethoxy-5-(prop-2-en-1-yl)benzene: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene is unique due to the combination of methoxy, nitro, and prop-2-en-1-yl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,2-dimethoxy-4-nitro-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-5-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOMPVFKZJOZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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